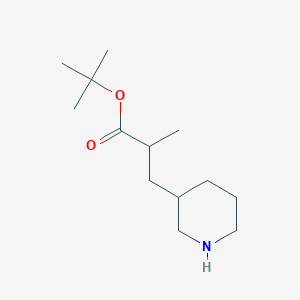

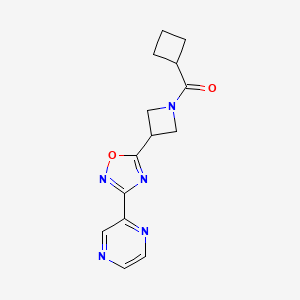

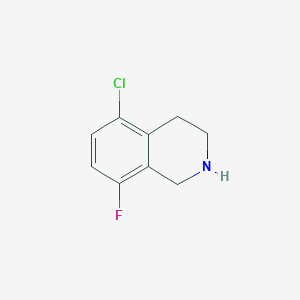

![molecular formula C5H10ClNO B2572455 trans-6-Amino-3-oxabicyclo[3.1.0]hexane CAS No. 1285720-68-4](/img/structure/B2572455.png)

trans-6-Amino-3-oxabicyclo[3.1.0]hexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of “trans-6-Amino-3-oxabicyclo[3.1.0]hexane” and its derivatives has been achieved through various methods. For example, a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones has been used to provide a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives .Molecular Structure Analysis

The molecular formula of “trans-6-Amino-3-oxabicyclo[3.1.0]hexane” is C5H9NO . Its molecular weight is 99.13 . The InChI code for this compound is InChI=1S/C5H9NO.ClH/c6-5-3-1-7-2-4(3)5;/h3-5H,1-2,6H2;1H/t3-,4+,5?;.Physical And Chemical Properties Analysis

“trans-6-Amino-3-oxabicyclo[3.1.0]hexane” is a white solid . It should be stored at temperatures between 0-8°C .Scientific Research Applications

Core Structure and Biological Activity

- Bicyclo[3.1.0]hexane and its heteroanalogues are recognized for their diverse biological activities. They serve as conformationally locked analogues of nucleoside building blocks and have various applications, including intermediates in natural compound synthesis, bioactive compounds, novel materials, and catalysts. For instance, Methanoproline 1, an inhibitor of proline metabolism, and 3-azabicyclo[3.1.0]hex-6-ylamine 2, part of the antibiotic trovafloxacin, exemplify their significance. These compounds have led to the design of potent metabotropic glutamate receptor antagonists or agonists (Jimeno, Pericàs, Wessel, Alker, & Müller, 2011).

Synthesis of Stereosiomers

- The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been developed, shortening known literature procedures for these unnatural amino acids. This work exemplifies the versatility and potential for synthetic manipulation of these compounds (Bakonyi, Furegati, Kramer, La Vecchia, & Ossola, 2013).

Construction of 3-Oxabicyclo[3.1.0]Hexane Derivatives

- Reactions involving methylenecyclopropylcarbinols with acetals have been used for the construction of 3-oxabicyclo[3.1.0]hexane derivatives, showing the capacity of these compounds in organic synthesis and structural formation (Shao & Shi, 2010).

Bioanalysis in Neuroscience

- (1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, also known as LY379268, a group II metabotropic glutamate receptor agonist, is used in neuroscience studies, especially in evaluating antipsychotic drugs for treating schizophrenia. This highlights its application in bioanalysis and drug research (Benitex, Luan, Shields, Mcnaney, Morgan, Olah, & Drexler, 2014).

Applications in Natural Products and Drug Design

- The 1-azabicyclo[3.1.0]hexane ring is crucial in natural products for biological activities against bacteria, fungi, and tumors through DNA alkylation. Ficellomycin, a dipeptide consisting of this ring, showcases its importance in biosynthesis and expanding the structural and biological diversities of natural products (Kurosawa, Matsuda, Hasebe, Shiraishi, Shin‐ya, Kuzuyama, & Nishiyama, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

properties

IUPAC Name |

(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c6-5-3-1-7-2-4(3)5/h3-5H,1-2,6H2/t3-,4+,5? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMHKNOMRGEMLC-NGQZWQHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2N)CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](C2N)CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-6-Amino-3-oxabicyclo[3.1.0]hexane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

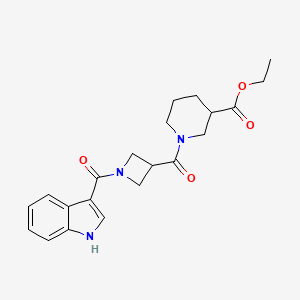

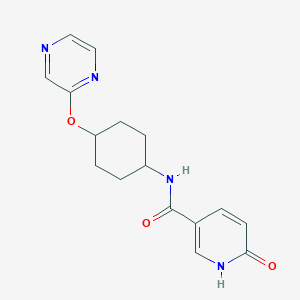

![N-(3,5-dimethylphenyl)-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2572374.png)

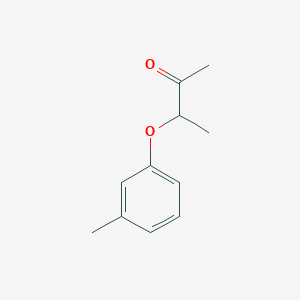

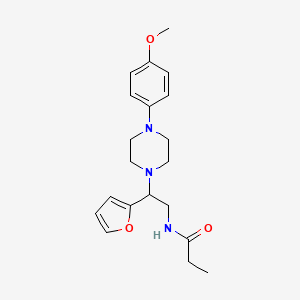

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2572385.png)

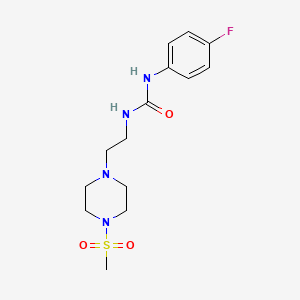

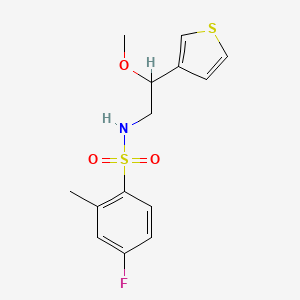

![1-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2572393.png)

![1-(2-Fluorophenyl)-4-[(5-isoxazol-5-yl-2-thienyl)sulfonyl]piperazine](/img/structure/B2572395.png)